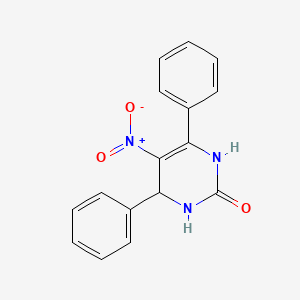
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst, followed by nitration to introduce the nitro group. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by substitution reactions on the phenyl rings.
Scientific Research Applications
Chemistry
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular docking studies and biochemical assays can help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Similar structure but with a thioxo group instead of a nitro group.
5-Nitro-2,4-diphenyl-1H-pyrimidine: Similar structure but lacks the dihydro component.
Uniqueness
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to the presence of both nitro and phenyl groups on a dihydropyrimidinone core, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
37673-85-1 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-nitro-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H13N3O3/c20-16-17-13(11-7-3-1-4-8-11)15(19(21)22)14(18-16)12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,20) |
InChI Key |
MNSGYEZSEDWFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















